molecular formula C13H10Cl2S2 B1595047 Bis(4-chlorophenylthio)methane CAS No. 2393-97-7

Bis(4-chlorophenylthio)methane

Cat. No. B1595047
CAS RN: 2393-97-7
M. Wt: 301.3 g/mol
InChI Key: NTZBITFHYUVXFR-UHFFFAOYSA-N
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Description

Bis(4-chlorophenylthio)methane is a chemical compound with the molecular formula C13H10Cl2S2 . It has an average mass of 301.254 Da and a monoisotopic mass of 299.960083 Da .


Synthesis Analysis

The synthesis of Bis(4-chlorophenylthio)methane involves two stages . In the first stage, 3-Bromothiophenol reacts with sodium hydroxide in ethanol at 80°C for 1 hour under an inert atmosphere . In the second stage, diiodomethane is added to the mixture in ethanol at 80°C for 1 hour under an inert atmosphere . The yield of Bis(4-chlorophenylthio)methane from this synthesis process is approximately 92% .


Molecular Structure Analysis

The molecular structure of Bis(4-chlorophenylthio)methane consists of two 4-chlorophenyl groups attached to a sulfur atom, which is in turn attached to a methane molecule . The structure can be represented as 1-chloro-4-(((4-chlorophenyl)thio)methyl)thio)benzene .

Scientific Research Applications

Oxidation Studies

Bis(4-chlorophenylthio)methane's relevance is noted in oxidation studies. For example, the oxidation of methyl (methylthio)methyl sulfoxide with various agents produced bis(methylsulfinyl)methane in high yields. Different conditions led to the formation of methyl (methylthio)methyl sulfone. This demonstrates the compound's utility in producing diverse oxidation products under varying conditions (Ogura, Suzuki, & Tsuchihashi, 1980).

Synthesis and Characterization

The synthesis and characterization of related bis compounds, such as bis(methylthio)(trimethylstannyl)methane, highlight the diversity of bis compounds in terms of their synthesis methods and potential applications. These studies often focus on the physical data and preparative methods, enhancing understanding of bis compounds' properties and applications (Blaszczak, 2001).

Organometallic Chemistry

Research in organometallic chemistry, such as the study of bis(iodozincio)methane, reveals the significance of bis compounds in organic synthesis. These studies often explore the structure, reactivity, and stability of such compounds in solution, providing insights into their potential use in various chemical reactions (Matsubara et al., 2005).

Polymer Chemistry

Bis compounds play a crucial role in polymer chemistry. For example, aromatic polydithiocarbonates and polythiocarbonates synthesized using bis(4-mercaptophenyl)methane exhibit unique structures and thermal properties. Such studies contribute to the development of new materials with potential applications in various industries (Berti, Celli, & Marianucci, 2002).

Catalysis and Ligand Development

Bis(4-chlorophenylthio)methane-related compounds are also significant in catalysis and ligand development. Studies on bis(diethylphosphino)methane, for example, showcase its use as a bridging ligand in complexes with various metals. These complexes demonstrate diverse reactivities and are of interest in catalytic applications (Slaney et al., 2012).

Coordination Chemistry

The coordination chemistry of bis(2-pyridylthio)methane illustrates the versatility of bis compounds in forming complexes with different metals. These studies often explore the structural and bonding characteristics of these complexes, contributing to our understanding of coordination chemistry and potential applications in material science and catalysis (Amoedo-Portela et al., 2002).

Safety And Hazards

According to the safety data sheet, Bis(4-chlorophenylthio)methane should be handled with personal protective equipment including face protection . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation . In case of accidental release, it should not be released into the environment .

properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)sulfanylmethylsulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2S2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZBITFHYUVXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCSC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178643
Record name Bis(4-chlorophenylthio)methane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-chlorophenylthio)methane

CAS RN

2393-97-7
Record name Bis(4-chlorophenylthio)methane
Source ChemIDplus
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Record name 2393-97-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(4-chlorophenylthio)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kobayashi, M Kawakita, K Yokota… - Bulletin of the …, 1995 - journal.csj.jp
The reactions of sulfoxides with magnesium amides generated in situ from the reaction of ethylmagnesium bromide and secondary amines, such as diisopropylamine (DIPA) or 2,2,6,6-…
Number of citations: 35 www.journal.csj.jp

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